molecular formula C8H8O3 B1582216 3-(Hydroxymethyl)benzoic acid CAS No. 28286-79-5

3-(Hydroxymethyl)benzoic acid

Cat. No. B1582216
CAS RN: 28286-79-5
M. Wt: 152.15 g/mol
InChI Key: UOKBFIOAEPCADP-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)benzoic acid is an organic compound that belongs to the class of phenols . It is a derivative of benzoic acid, which is a carboxylic acid found naturally in some plants and fruits .


Synthesis Analysis

3-(Hydroxymethyl)benzoic acid can be prepared by acetic acid, catalyst, and initiator stirred with xylene and hydrogen peroxide at 115℃ for 1-5 hours . It is an intermediate for the synthesis of pesticides and flavors .


Molecular Structure Analysis

The molecular formula of 3-(Hydroxymethyl)benzoic acid is C8H8O3 . It is composed of a benzene ring with a hydroxymethyl group attached .


Chemical Reactions Analysis

When 3-hydroxybenzoic acid undergoes electrophilic substitution reactions such as nitration, halogenation, or sulfonation, the reactions occur mainly at the ortho or para positions relative to the hydroxyl group .


Physical And Chemical Properties Analysis

3-(Hydroxymethyl)benzoic acid has a melting point of 114.5-115 °C and a boiling point of 358.1±25.0 °C . It is slightly soluble in water and insoluble in organic solvents .

Scientific Research Applications

  • Fluorescence Probes Development

    • Field: Chemistry
    • Application: 2-Fluoro-3-(hydroxymethyl)benzoic acid derivatives have been used in the development of novel fluorescence probes.
    • Method: The specific methods of application or experimental procedures were not detailed in the source.
    • Results: The outcomes of these applications were not provided in the source.
  • Influenza Neuraminidase Inhibition

    • Field: Biochemistry
    • Application: 2-Fluoro-3-(hydroxymethyl)benzoic acid has been used in research related to influenza neuraminidase inhibition.
    • Method: The specific methods of application or experimental procedures were not detailed in the source.
    • Results: The outcomes of these applications were not provided in the source.
  • Crystallographic Studies

    • Field: Crystallography
    • Application: 3-hydroxybenzoic acid has been used in crystallographic studies .
    • Method: An experimental investigation targeting computationally generated structures was performed .
    • Results: The third polymorph of 3-hydroxybenzoic acid was discovered, which shares a common hydrogen-bonded ladder motif in contrast to the carboxylic acid dimer based form I .
  • Synthesis of High Performance Polymers

    • Field: Polymer Chemistry
    • Application: 3-(hydroxymethyl)benzoic acid is used in the synthesis of high performance polymers.
    • Method: The specific methods of application or experimental procedures were not detailed in the source.
    • Results: The outcomes of these applications were not provided in the source.
  • Pesticides and Flavors Synthesis

    • Field: Organic Chemistry
    • Application: 3-(hydroxymethyl)benzoic acid is an intermediate for the synthesis of pesticides and flavors .
    • Method: It can be prepared by acetic acid, catalyst and initiator stirred with xylene and hydrogen peroxide at 115℃ for 1-5h .
    • Results: The outcomes of these applications were not provided in the source .
  • Pharmaceuticals

    • Field: Pharmaceutical Chemistry
    • Application: 3-(Hydroxymethyl)benzoic acid is used in the synthesis of certain pharmaceuticals .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The outcomes of these applications were not provided in the source .
  • Agrochemicals

    • Field: Agrochemistry
    • Application: It is used in the synthesis of agrochemicals .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The outcomes of these applications were not provided in the source .
  • Cosmetics

    • Field: Cosmetic Chemistry
    • Application: 3-(Hydroxymethyl)benzoic acid is used in the formulation of cosmetics .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The outcomes of these applications were not provided in the source .
  • Dyes

    • Field: Dye Chemistry
    • Application: It is used in the synthesis of dyes .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The outcomes of these applications were not provided in the source .
  • Food and Beverage Preservative

    • Field: Food Chemistry
    • Application: It can be used as an antioxidant and preservative in food and beverage products .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The outcomes of these applications were not provided in the source .

Safety And Hazards

3-(Hydroxymethyl)benzoic acid is harmful if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, spray, and avoid contact with skin and eyes .

properties

IUPAC Name

3-(hydroxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKBFIOAEPCADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182535
Record name Benzoic acid, 3-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)benzoic acid

CAS RN

28286-79-5
Record name Benzoic acid, 3-(hydroxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028286795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(hydroxymethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of methyl 3-(hydroxymethyl)benzoate (845 mg, 5.09 mmol) in methanol (15 mL) was treated with 1 M NaOH (aq) (15.300 mL, 15.30 mmol), and the reaction was stirred for about 16 hours at room temperature. At the conclusion of this period, the methanol was removed under reduced pressure, and the remaining aqueous solution was washed 3× with 10 mL of diethyl ether. The aqueous phase was acidified to pH 1 with concentrated HCl, and then extracted 3× with 20 mL of ethyl acetate. The combined organic phases were washed with brine, dried over sodium sulfate, and concentrated in vacuo to yield 3-(hydroxymethyl)benzoic acid (680 mg, 4.47 mmol, 88% yield) as a colorless powder. MS (ESI+)=153.10, (M+H)+.
Quantity
845 mg
Type
reactant
Reaction Step One
Name
Quantity
15.3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 3-[(methyloxy)carbonyl]benzoic acid (0.18 g, 1.0 mmol) was added lithium triethyl borohydride (3.0 mL, 1.0 M in THF, 3.0 mmol) while stirring. The mixture was stirred for 3 h and then quenched with NH4Cl (sat.) and acidified with HCl (aq.). This solution was extracted with EtOAc, and the extract was dried over Na2SO4, filtered and concentrated to afford the title compound 0.136 g (89%). LC-MS m/z 153 (M+H)+.
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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